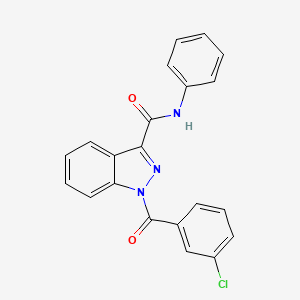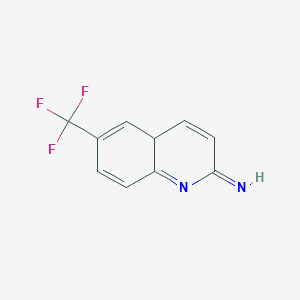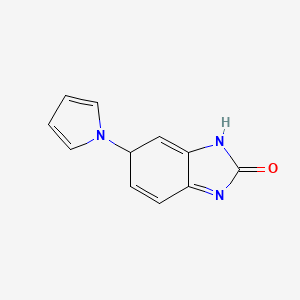![molecular formula C17H19ClN2O2 B12343573 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol is a chemical compound that belongs to the class of pyrazolidinone derivatives. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol typically involves the reaction of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base. This reaction can be carried out in a ball mill, which is a solvent-free method that offers environmental benefits . The reaction conditions include grinding the reactants in the presence of a base, which facilitates the formation of the pyrazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: This compound is structurally similar and shares some pharmacological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar heterocyclic structures and are known for their biological activities.
Uniqueness
2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol is unique due to its specific substitution pattern and the presence of the ethoxyphenol group
Properties
Molecular Formula |
C17H19ClN2O2 |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-9,15,17,19-21H,2,10H2,1H3 |
InChI Key |
DKBPFUXMVXNVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2C(CNN2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)




![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)




![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
